Cas no 34581-17-4 (1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt)
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt Chemical and Physical Properties
Names and Identifiers
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- Piperazine,1-(2-chloroethyl)-4-(2-methylpropyl)-, hydrochloride (1:2)
- 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine,dihydrochloride
- 1-(2-chloro-ethyl)-4-isobutyl-piperazine 2 hcl
- 1-(2-chloro-ethyl)-4-isobutyl-piperazine di-hydrochloride
- 1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride
- KB-212938
- MolPort-002-500-642
- FS-5632
- 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine dihydrochloride
- 34581-17-4
- AKOS015996599
- CS-0363382
- 1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 HCl
- DTXSID00661519
- 1-(2-Chloroethyl)-4-(2-methylpropyl)piperazine--hydrogen chloride (1/2)
- 1-(2-chloro-ethyl)-4-isobutyl-piperazinedihydrochloride
- 1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 hydrochloride
- MFCD08060480
- 1-(2-chloroethyl)-4-(2-methylpropyl)piperazine;dihydrochloride
- 1-(2-chloroethyl)-4-isobutylpiperazine dihydrochloride
- 1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt
-
- MDL: MFCD08060480
- Inchi: 1S/C10H21ClN2.2ClH/c1-10(2)9-13-7-5-12(4-3-11)6-8-13;;/h10H,3-9H2,1-2H3;2*1H
- InChI Key: SXCLYEYZMBKACO-UHFFFAOYSA-N
- SMILES: ClCCN1CCN(CC(C)C)CC1.Cl.Cl
Computed Properties
- Exact Mass: 276.09300
- Monoisotopic Mass: 276.092682g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 131
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 6.5Ų
Experimental Properties
- PSA: 6.48000
- LogP: 2.97860
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM315079-5g |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride |
34581-17-4 | 95% | 5g |
$701 | 2021-08-18 | |
| TRC | C598560-50mg |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt |
34581-17-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C598560-100mg |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt |
34581-17-4 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C598560-500mg |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt |
34581-17-4 | 500mg |
$ 295.00 | 2022-06-06 | ||
| Fluorochem | 019943-1g |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride |
34581-17-4 | 98% | 1g |
£86.00 | 2022-03-01 | |
| Fluorochem | 019943-5g |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride |
34581-17-4 | 98% | 5g |
£336.00 | 2022-03-01 | |
| Fluorochem | 019943-10g |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride |
34581-17-4 | 98% | 10g |
£580.00 | 2022-03-01 | |
| Chemenu | CM315079-1g |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride |
34581-17-4 | 95% | 1g |
$106 | 2022-09-29 | |
| Chemenu | CM315079-5g |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride |
34581-17-4 | 95% | 5g |
$423 | 2022-09-29 | |
| abcr | AB305002-1 g |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine dihydrochloride, 98%; . |
34581-17-4 | 98% | 1g |
€160.00 | 2023-06-21 |
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt Suppliers
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt Related Literature
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt
Recent Advances in the Study of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt (CAS: 34581-17-4)
1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt (CAS: 34581-17-4) is a chemical compound of significant interest in the field of medicinal chemistry and drug development. Recent studies have explored its potential applications, pharmacological properties, and synthetic pathways. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its relevance in current biomedical research.
The compound has been investigated for its potential as a precursor or intermediate in the synthesis of more complex pharmaceutical agents. Its unique chemical structure, featuring a piperazine ring substituted with a chloroethyl and isobutyl group, makes it a versatile building block in organic synthesis. Recent publications have detailed improved synthetic methods for this compound, focusing on yield optimization and purity enhancement.
Pharmacological studies have suggested that derivatives of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine may exhibit interesting biological activities. Preliminary in vitro assays have shown moderate activity against certain enzyme targets, though further research is needed to fully characterize its therapeutic potential. The hydrochloride salt form has been particularly noted for its improved solubility and stability compared to the free base.
Recent analytical chemistry work has focused on developing more precise characterization methods for this compound. Advanced techniques including NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to better understand its molecular structure and properties. These studies have contributed to the establishment of more rigorous quality control standards for pharmaceutical applications.
In drug formulation research, the compound's physicochemical properties have been extensively studied. Investigations into its solubility profile, stability under various conditions, and compatibility with common excipients have provided valuable data for potential pharmaceutical development. The hydrochloride salt form appears particularly promising for formulation purposes due to its favorable characteristics.
Toxicological assessments of 1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt have been conducted in several recent studies. While the compound shows acceptable safety profiles in preliminary tests, researchers emphasize the need for more comprehensive evaluation before considering clinical applications. Current work is focusing on understanding its metabolic pathways and potential metabolites.
The compound has also attracted attention in materials science applications. Its potential as a ligand in coordination chemistry and as a building block for more complex molecular architectures is being explored. These non-pharmaceutical applications may represent additional avenues for utilization of this versatile chemical entity.
In conclusion, recent research on 1-(2-Chloro-ethyl)-4-isobutyl-piperazine x 2 Hydrochloride Salt (CAS: 34581-17-4) demonstrates its multifaceted potential in chemical and pharmaceutical research. While significant progress has been made in understanding its properties and applications, further investigation is warranted to fully exploit its capabilities. The compound continues to be an important subject of study in medicinal chemistry and related fields.
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